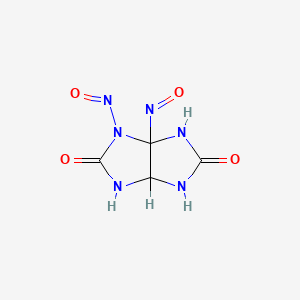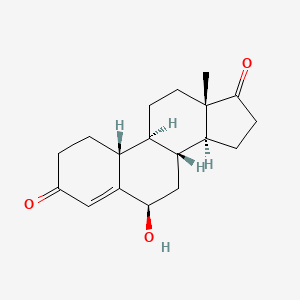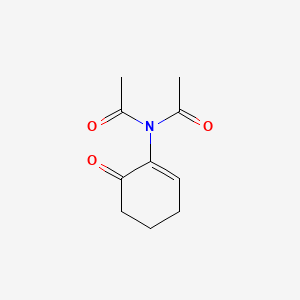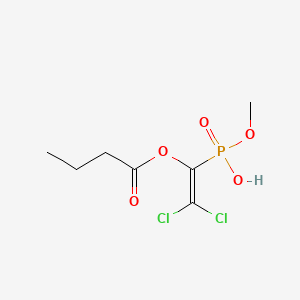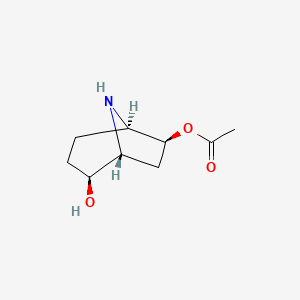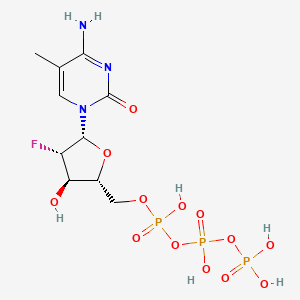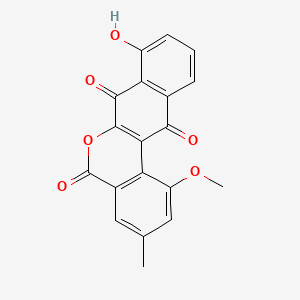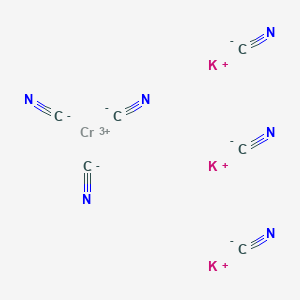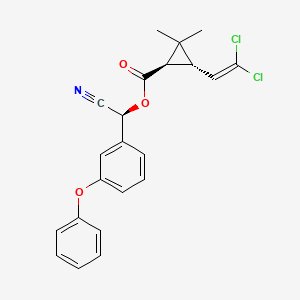
θ-氯氰菊酯
概述
描述
Synthesis Analysis
The synthesis of Theta-Cypermethrin involves the creation of a chiral stationary phase to facilitate the separation of its stereoisomers. This process is crucial for producing the specific isomeric forms of Theta-Cypermethrin that are effective as insecticides. The synthesis has been studied in detail to understand the enantioselective degradation kinetics in biological systems, such as in rats (Wang et al., 2006), and to optimize the chiral resolution of Cypermethrin and its isomers (Wang et al., 2004).
Molecular Structure Analysis
The molecular structure of Theta-Cypermethrin is characterized by its stereoisomers, which play a crucial role in its insecticidal properties. The stereoselective degradation and conversion of Theta-Cypermethrin have been a subject of research to understand its environmental and ecological impact. The enantioselective behavior in biological systems indicates a complex interaction at the molecular level (Wang et al., 2006).
Chemical Reactions and Properties
Research has shown that Theta-Cypermethrin undergoes various chemical reactions in different environmental and biological contexts. Its interaction with enzymes and other biological molecules reflects its complex chemical nature. The impact of these reactions on organisms and ecosystems has been a significant area of study. For instance, the effects of Theta-Cypermethrin on delayed rectifier potassium currents in rat hippocampal neurons demonstrate its biological reactivity and potential toxicological implications (Tian et al., 2009).
Physical Properties Analysis
The physical properties of Theta-Cypermethrin, such as its photostability and solubility, contribute to its widespread use as an insecticide. These properties are crucial for its effectiveness in various environmental conditions and its impact on non-target organisms and ecosystems. Research on its aquatic toxicity has helped in understanding its behavior in freshwater systems and its effects on different species (Stephenson, 1982).
Chemical Properties Analysis
Theta-Cypermethrin's chemical properties, such as its reactivity with other substances and its breakdown process, are critical for understanding its environmental impact and safety. Studies on its stereoselective degradation and interactions with biological systems provide insights into its chemical behavior and potential risks associated with its use (Wang et al., 2006).
科学研究应用
神经生理作用
对海马神经元的影响: θ-氯氰菊酯通过改变钾电流影响大鼠海马神经元。发现它降低了延迟整流钾电流 (IK) 的幅度值,并将它的稳态激活曲线向负电位移动。这表明 IK 是 θ-氯氰菊酯的一个靶点,这可以解释它对哺乳动物神经元的毒性作用 (Tian 等人,2009)。
对瞬时外向钾电流的影响: 另一项研究表明,θ-氯氰菊酯降低了大鼠海马 CA3 神经元中瞬时外向钾 (IA) 通道的幅度,表明这些通道也是该化合物的靶点。该研究提出了氯氰菊酯对哺乳动物毒性作用的机制 (Tian 等人,2008)。
神经毒性和多巴胺能神经变性
- 神经毒性的诱导: 氯氰菊酯,包括 θ-氯氰菊酯,穿过血脑屏障并诱导神经毒性和运动缺陷。它调节各种离子通道和神经递质系统,导致神经元的 DNA 损伤和氧化应激。该化合物在神经毒理学研究中被用于诱导黑质纹状体多巴胺能神经变性的能力 (Singh 等人,2012)。
立体选择性降解和环境影响
- 乳酸菌的影响: 研究乳酸菌 (LAB) 对 θ-氯氰菊酯立体选择性降解的影响发现,LAB 影响 θ-氯氰菊酯对映异构体的半衰期和对映异构体分数。这表明两种立体异构体之间的降解速率更接近,表明该化合物降解对环境的影响 (Shi 等人,2018)。
生物体中的对映选择性降解
- 大鼠的降解动力学: 对大鼠的研究表明 θ-氯氰菊酯的对映选择性降解和手性转化,其对映异构体在不同组织中的降解速率不同。这表明对像 θ-氯氰菊酯这样的手性农药的环境和生态风险评估具有影响 (Wang 等人,2006)。
安全和危害
Cypermethrin is highly hazardous to fish and other organisms that are part of the food chain. It damages soil fertility, an ecosystem of essential bacteria, and causes allergic reactions and tremors in humans by affecting their nervous systems . It is recommended to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .
未来方向
There is a need to develop economical, rapid, and reliable techniques that can be used for field applications. The molecular mechanism behind the toxicity mediated Cypermethrin at genome levels and proteome levels is still needed to be studied . The toxicological information currently available might be used to gain a clear understanding of the possibilities of these synthetic pyrethroid insecticides causing various health hazards to the environment and provides insight for future research evaluating the toxic effects of pyrethroid insecticides .
属性
IUPAC Name |
[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAATUXNTWXVJKI-GGPKGHCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058247 | |
| Record name | (+)-Theta-Cypermethrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
theta-Cypermethrin | |
CAS RN |
65732-07-2, 71697-59-1 | |
| Record name | (+)-Theta-Cypermethrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65732-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | FMC 52703 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065732072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | theta-Cypermethrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071697591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Theta-Cypermethrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-cyano-3-phenoxybenzyl [1R-[1α(S*),3β]]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.891 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RU-27069 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63368KV4PY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | .THETA.-CYPERMETHRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE304V7A62 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8,8-Dimethyl-3-[(2-propylpentanoyl)oxy]-8-azoniabicyclo[3.2.1]octane](/img/structure/B1208317.png)
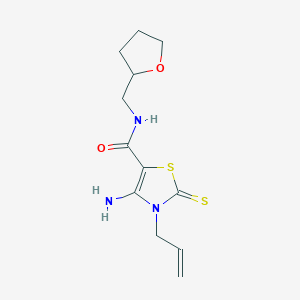
![1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone](/img/structure/B1208319.png)
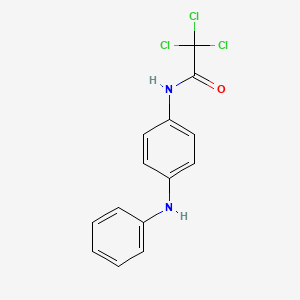
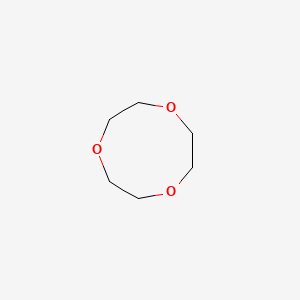
![3-chloro-N-methyl-N-[4-(1-pyrrolidinyl)but-2-ynyl]benzamide](/img/structure/B1208324.png)
